4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-2-22-12-6-4-11(5-7-12)17-23(20,21)14-9-10(15(18)19)3-8-13(14)16/h3-9,17H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKOJCWOWNCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid typically involves the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of a sulfonylating agent such as chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Bulk: The 4-ethoxyphenyl group in the target compound introduces greater steric hindrance compared to smaller substituents like dimethylamino () or chlorophenyl (). This may affect binding to enzyme active sites .
- In contrast, nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, increasing acidity .
Binding Affinity and Selectivity
- Molecular modeling studies on related sulfamoyl benzoic acids (e.g., compound 4 in ) demonstrate that substituents on the sulfamoyl group significantly impact binding affinity. For example, replacing a sulfur atom with a sulfamoyl moiety improved binding energy from -7.94 kcal/mol to -8.53 kcal/mol .
- The 4-ethoxyphenyl group may enhance target selectivity by optimizing hydrophobic interactions in enzyme pockets, similar to Shp2 inhibitors with substituted benzyl groups ().
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., trifluoromethylbenzyl in ) often exhibit high melting points (>300°C), suggesting similar thermal stability for the target compound.
- Solubility : The ethoxy group’s lipophilicity may reduce aqueous solubility compared to polar substituents like -COOH or -SO₂NH₂.
Biological Activity
4-Chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to various biologically active molecules, and its unique properties make it a candidate for further research in pharmacological applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 287.73 g/mol
- CAS Number : 438031-87-9
Structure
The compound features a chloro group, a sulfamoyl moiety, and an ethoxyphenyl substituent, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound showed notable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC values were reported in the range of 10-20 µM, indicating effective inhibition of cell proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease therapies. The binding affinity was comparable to standard inhibitors like donepezil .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes : The sulfonamide group enhances binding to active sites of target enzymes, inhibiting their function.
- Modulation of Receptor Activity : The ethoxyphenyl group may facilitate interactions with various receptors involved in cancer progression.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of several sulfonamide derivatives, including this compound. The results indicated:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| This compound | A549 | 18.5 |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of this compound:
| Compound Name | Enzyme Target | IC (µM) |
|---|---|---|
| This compound | AChE | 12.5 |
| Standard Inhibitor (Donepezil) | AChE | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
